Product packaging for methyl 1-ethyl-1H-imidazole-4-carboxylate(Cat. No.:CAS No. 71925-06-9)

methyl 1-ethyl-1H-imidazole-4-carboxylate

Cat. No.: B2669922
CAS No.: 71925-06-9
M. Wt: 154.169
InChI Key: IFZJUDYBEZUIPV-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-imidazole-4-carboxylate is a versatile alkyl imidazole-4-carboxylate ester that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . This chemical scaffold is a key precursor in the design and synthesis of novel bioactive molecules, particularly in the development of 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides, which have been explored as potential inhibitors of the HIV-1 integrase-LEDGF/p75 protein-protein interaction . The imidazole-4-carboxylate core is a privileged structure in drug discovery, featured in various therapeutic agents, including antagonists for receptors like mGluR5a . Researchers utilize this compound and its derivatives to probe biological mechanisms and develop new therapeutic candidates, leveraging its ability to be further functionalized at the ester and imidazole ring positions . The compound must be used by professionals in a controlled laboratory setting. It is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B2669922 methyl 1-ethyl-1H-imidazole-4-carboxylate CAS No. 71925-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-ethylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-4-6(8-5-9)7(10)11-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZJUDYBEZUIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Imidazole 4 Carboxylate Derivatives in Contemporary Chemical Science

Imidazole-4-carboxylate derivatives are a class of compounds that feature prominently in modern chemical science, particularly in medicinal chemistry. The imidazole (B134444) ring is a key structural motif found in many important biological molecules, including the amino acid histidine, histamine, and nucleic acids. pharmacyjournal.net This prevalence in nature has inspired chemists to explore synthetic imidazole derivatives for therapeutic purposes. These compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. pharmacyjournal.netnih.govnih.gov

The carboxylate group at the 4-position of the imidazole ring is a crucial functional group that can be readily modified, allowing for the synthesis of a diverse library of compounds. guidechem.com This functional handle enables the formation of esters, amides, and other derivatives, which can significantly influence the compound's physicochemical properties and biological activity. For instance, esterification of the carboxylic acid can enhance a molecule's lipophilicity, potentially improving its cell membrane permeability. Research has shown that even slight structural modifications to the ester or other substituents on the imidazole ring can shift the pattern of biological activity. nih.gov

Studies on various imidazole-4-carboxylate derivatives have demonstrated their potential as antiplatelet agents, antitubercular agents, and inhibitors of HIV-1 integrase. pharmacyjournal.netnih.govnih.gov The versatility of this scaffold makes it a privileged structure in drug discovery, continually attracting research interest for the development of novel therapeutic agents. nih.gov

Historical Perspective on Imidazole Chemistry and Ester Functionalization

The history of imidazole (B134444) chemistry dates back to 1858, when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.govnih.govwikipedia.org This reaction, though producing low yields, is still utilized for creating C-substituted imidazoles. nih.gov The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. pharmacyjournal.netwikipedia.org

The functionalization of the imidazole ring, including the introduction of ester groups, has been a central theme in the evolution of its chemistry. Esterification, a fundamental reaction in organic chemistry, involves the conversion of a carboxylic acid to an ester. This process has been extensively applied to imidazole-4-carboxylic acid to create derivatives with modified properties. guidechem.com Early methods for esterification were often straightforward acid-catalyzed reactions. Over time, more sophisticated and milder methods have been developed to accommodate sensitive functional groups on the imidazole ring and its substituents.

The synthesis of imidazole-4-carboxylate esters can be achieved through various routes. One common approach involves the construction of the imidazole ring with the ester group already in place. For example, the reaction of ethyl isocyanoacetate with imidoyl chlorides can yield 1,5-disubstituted imidazole-4-carboxylate esters. nih.gov Another strategy involves the esterification of a pre-formed imidazole-4-carboxylic acid. The choice of synthetic route often depends on the desired substitution pattern on the imidazole ring.

Significance of 1 Ethyl Substitution and Methyl Ester Moiety in Imidazole Scaffolds for Research

The 1-ethyl substitution refers to the attachment of an ethyl group to one of the nitrogen atoms of the imidazole (B134444) ring. This N-alkylation is a common strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. nih.gov The ethyl group, being a small, lipophilic alkyl chain, can influence several properties:

Increased Lipophilicity: The addition of the ethyl group increases the molecule's oil/water partition coefficient, which can enhance its ability to cross biological membranes.

Modified Biological Activity: N-alkylation can alter the way the molecule interacts with biological targets. Studies have shown that the antibacterial effects of 1-alkylimidazole derivatives can increase with the length of the alkyl chain. nih.gov

Steric Influence: The ethyl group can introduce steric hindrance, which may affect the molecule's binding orientation within a receptor or enzyme active site. patsnap.com

Metabolic Stability: The presence of the ethyl group can influence the metabolic stability of the compound, potentially leading to a longer duration of action.

The methyl ester moiety is the other key functional group in methyl 1-ethyl-1H-imidazole-4-carboxylate. The ester group is often employed in drug design for several reasons:

Prodrug Strategy: Esters are frequently used as prodrugs. They can be enzymatically hydrolyzed in the body to release the active carboxylic acid, which may have improved bioavailability when administered as the ester.

Solubility and Permeability: The methyl ester can enhance solubility in organic solvents and improve membrane permeability compared to the corresponding carboxylic acid.

Synthetic Handle: As mentioned earlier, the ester group is a versatile synthetic intermediate that can be converted into other functional groups, such as amides or hydrazides, to explore structure-activity relationships. guidechem.comnih.gov

The combination of the 1-ethyl substitution and the methyl ester at the 4-position creates a unique molecule with a specific set of physicochemical properties that make it a valuable tool for chemical and biological investigations.

Overview of Research Trajectories for Methyl 1 Ethyl 1h Imidazole 4 Carboxylate

Regioselective Synthesis Approaches for 1-Substituted Imidazole-4-carboxylates

Achieving specific substitution patterns on the imidazole ring is a fundamental challenge in synthetic chemistry. The regioselective synthesis of 1,4-disubstituted imidazoles, such as the target compound, requires precise control over bond formation to avoid the creation of undesired isomers (e.g., 1,5-disubstituted products).

Conventional Multistep Synthesis Routes (e.g., from α-isocyanoacetates, imidoyl chlorides)

Traditional methods for constructing the 1,4-disubstituted imidazole core often rely on linear, multistep sequences using acyclic precursors.

One prominent pathway involves the use of α-isocyanoacetate esters . These reagents are valuable building blocks for various nitrogen-containing heterocycles due to their multiple reactive sites. A key strategy involves the cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride. The synthesis typically begins with the preparation of an imidoyl chloride from a corresponding secondary amide. This intermediate is then reacted with ethyl isocyanoacetate in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the cyclization and afford the desired 1,5-diaryl-1H-imidazole-4-carboxylate ester. The mechanism is thought to proceed through the base-mediated generation of an anion from the isocyanoacetate, which then attacks the imidoyl chloride, leading to cyclization and formation of the imidazole ring.

Another established route utilizes imidoyl chlorides as key precursors. Nitrile ylides, generated from the dehydrochlorination of imidoyl chlorides by a base, can undergo a cycloaddition reaction with their precursor imidoyl chlorides to form the imidazole ring. This method's regiochemistry has been rationalized by frontier molecular orbital calculations.

A classic multistep synthesis for the parent ethyl imidazole-4-carboxylate starts from glycine (B1666218). The process involves acylation of glycine, followed by esterification, condensation with methyl formate, cyclization with potassium thiocyanate (B1210189) to form a 2-mercaptoimidazole (B184291) intermediate, and finally, oxidative desulfurization with hydrogen peroxide to yield the final product. guidechem.comgoogle.com

Convergent and Divergent Synthetic Strategies for Imidazole Ring Construction

Modern synthetic planning increasingly employs strategies that enhance efficiency and molecular diversity.

Convergent synthesis involves preparing different fragments of the final molecule separately and then assembling them in the final stages. For 1,4-disubstituted imidazoles, a convergent approach could involve reacting a pre-formed, N-substituted fragment with another component that completes the ring. For example, a short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that involves the double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene. The subsequent addition of a primary amine (like ethylamine) leads to a transamination/cyclization cascade, yielding the 1,4-disubstituted imidazole with complete regioselectivity. rsc.org This method is powerful because a wide variety of amines can be used in the final step, allowing for diverse N-1 substituents.

Divergent synthesis , conversely, starts from a common intermediate which is then elaborated into a library of structurally related compounds. researchgate.netnih.gov A divergent approach to a library of imidazole-4-carboxylates might begin with a common imidazole core, such as 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. Through regiocontrolled N-alkylation and subsequent functionalization at the iodo and phenylthio groups (e.g., Suzuki coupling), a wide range of 1,2,4- and 1,2,5-trisubstituted imidazoles can be accessed. researchgate.net This allows for the systematic modification of the molecule to explore structure-activity relationships.

Application of Modern Synthetic Reagents and Catalysis in Formation (e.g., copper catalysis, metal-free)

Recent advancements have introduced more efficient and milder conditions for imidazole synthesis, often employing catalytic systems.

Copper-catalyzed reactions are frequently used for N-arylation and for constructing the imidazole ring itself. nih.govacs.org For instance, a concise route to highly substituted imidazoles utilizes a copper-mediated oxidative C-H functionalization of benzylamine (B48309) and β-enamino esters. nih.gov This method benefits from mild conditions and the use of an inexpensive and environmentally benign metal catalyst. nih.gov Another example is the copper(I) chloride-catalyzed condensation of the potassium salt of ethyl isocyanoacetate with isothioureas.

Metal-free approaches are gaining prominence due to their lower cost and reduced environmental impact. nih.gov A simple and efficient protocol for the cyclization between formamidines and ethyl isocyanoacetate has been described that proceeds in the absence of any metal catalyst, using 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a base additive to yield 1-substituted-4-imidazolecarboxylates. researchgate.net Another metal-free, one-pot method for synthesizing tetrasubstituted imidazoles involves the reaction of arylmethylamines and 1,2-dicarbonyls, using a catalytic amount of acetic acid under aerobic conditions. nih.gov

Table 1: Comparison of Synthetic Strategies for 1,4-Disubstituted Imidazoles

Strategy Key Precursors Reagents/Conditions Advantages Disadvantages
Conventional Multistep α-Isocyanoacetates, Imidoyl Chlorides Strong bases (e.g., DBU), multistep procedures Well-established, predictable outcomes Often requires harsh conditions, linear synthesis can be lengthy
Convergent Glycine derivatives, primary amines Double aminomethylenation, transamination/cyclization High efficiency, complete regioselectivity rsc.org May require specific precursor synthesis
Divergent Common functionalized imidazole core Regiocontrolled N-alkylation, cross-coupling reactions Efficient for library synthesis, systematic modification researchgate.net Initial synthesis of the common core can be complex
Copper-Catalyzed Benzylamines, β-enamino esters Cu(OAc)₂, oxidant Mild conditions, high yields, good functional group tolerance nih.gov Potential for metal contamination in the final product
Metal-Free Formamidines, ethyl isocyanoacetate Organic bases (e.g., DABCO), aerobic conditions Environmentally friendly, low cost, simple procedures nih.govresearchgate.net May have a more limited substrate scope than metal-catalyzed routes

Functional Group Interconversions on the Imidazole Core and Ester Group

Once the this compound core is synthesized, its functional groups can be further modified to create a diverse range of derivatives.

Transformations at the Methyl Ester Moiety (e.g., amidation, hydrolysis, reduction)

The methyl ester at the C-4 position is a versatile handle for further chemical transformations.

Amidation: The ester can be converted to an amide by reacting it with an amine. A more specialized transformation is the conversion to a carbohydrazide (B1668358) by reaction with hydrazine, which is a key step in the synthesis of certain bioactive compounds. Imidazole carbamates can also be used as reagents for the chemoselective amidation of carboxylic acids. amazonaws.com

Hydrolysis: Saponification of the methyl ester using a base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidic workup, readily yields the corresponding 1-ethyl-1H-imidazole-4-carboxylic acid. google.comgoogle.com This carboxylic acid is a crucial intermediate for further reactions, such as amide coupling.

Reduction: The ester can be reduced to the corresponding primary alcohol, (1-ethyl-1H-imidazol-4-yl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chegg.com Alternatively, milder and more chemoselective methods, such as catalytic hydrosilylation using manganese(I) catalysts or CeCl₃-catalyzed reduction with sodium borohydride, can be employed to avoid reduction of other functional groups. sci-hub.senih.gov

Modifications to the Imidazole Ring (e.g., halogenation, nitration, alkylation)

The imidazole ring itself is amenable to various modifications, although the regioselectivity of these reactions can be influenced by the existing substituents.

Halogenation: Direct halogenation of the imidazole ring can introduce bromine or chlorine atoms, typically at the C-2 or C-5 positions, which are activated for electrophilic substitution. These halogenated imidazoles are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds.

Nitration: Nitration of imidazole rings typically occurs at the C-4 or C-5 position. For example, ethyl 4-nitro-1H-imidazole-5-carboxylate is a known compound, indicating that nitration of the imidazole-carboxylate core is feasible, though care must be taken to control the regioselectivity and reaction conditions. nist.gov

Alkylation: While the N-1 position is already alkylated with an ethyl group, further alkylation can occur at the N-3 nitrogen atom to form an imidazolium (B1220033) salt. nih.gov This is typically achieved by reacting the imidazole with an alkyl halide. The resulting imidazolium salts have applications as ionic liquids and catalysts. nih.gov

Table 2: Summary of Functional Group Interconversions

Position Transformation Reagents Product Functional Group
C-4 Ester Amidation Amine (R-NH₂) or Hydrazine Amide or Carbohydrazide
C-4 Ester Hydrolysis Base (e.g., KOH), then Acid Carboxylic Acid
C-4 Ester Reduction LiAlH₄ or NaBH₄/CeCl₃ Primary Alcohol
Imidazole Ring Halogenation NBS, NCS Bromo- or Chloro-imidazole
Imidazole Ring Nitration HNO₃/H₂SO₄ Nitro-imidazole
Imidazole Ring (N-3) Alkylation Alkyl Halide (R-X) Imidazolium Salt

Derivatization of the N-Ethyl Substituent

The N-ethyl substituent of this compound presents a site for potential chemical modification, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties. While the direct derivatization of the N-ethyl group on this specific compound is not extensively documented in readily available literature, established principles of organic chemistry suggest several plausible synthetic transformations. These derivatizations can be broadly categorized into reactions involving C-H bond activation, such as oxidation and halogenation.

Oxidation: The methylene (B1212753) (-CH2-) and methyl (-CH3) groups of the N-ethyl substituent are potential sites for oxidation. Controlled oxidation of the terminal methyl group could, in principle, yield the corresponding primary alcohol, 1-(1-hydroxyethyl)-1H-imidazole-4-carboxylate. Further oxidation could lead to the aldehyde and subsequently the carboxylic acid. Selective oxidation of the methylene group adjacent to the imidazole nitrogen is more challenging due to the electronic influence of the aromatic ring. Reagents such as potassium permanganate, chromium-based oxidants, or more selective catalytic systems could be explored, although careful optimization would be required to avoid over-oxidation or degradation of the imidazole core.

Halogenation: Free-radical halogenation of the N-ethyl group offers another avenue for derivatization. Under UV irradiation or in the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) or sulfuryl chloride could introduce a halogen atom, preferentially at the methylene position due to the stabilizing effect of the adjacent nitrogen atom on the radical intermediate. This would yield methyl 1-(1-haloethyl)-1H-imidazole-4-carboxylates. These halogenated intermediates can then serve as versatile precursors for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, azides, and cyanides.

It is important to note that the reaction conditions for these transformations would need to be carefully controlled to prevent competing reactions on the imidazole ring, which is also susceptible to electrophilic attack and oxidation. The presence of the electron-withdrawing carboxylate group at the 4-position would influence the reactivity of the imidazole ring, potentially directing reactions to specific sites.

Potential Derivatization ReactionReagents and ConditionsPotential Product
Oxidation (Hydroxylation)Mild oxidizing agents (e.g., catalytic systems)Methyl 1-(1-hydroxyethyl)-1H-imidazole-4-carboxylate
Free-Radical HalogenationNBS or SO2Cl2, UV light or radical initiatorMethyl 1-(1-haloethyl)-1H-imidazole-4-carboxylate
Nucleophilic SubstitutionHalogenated intermediate + Nucleophile (e.g., NaN3, KCN)Methyl 1-(1-azidoethyl)-1H-imidazole-4-carboxylate, Methyl 1-(1-cyanoethyl)-1H-imidazole-4-carboxylate

Green Chemistry Principles in the Synthesis of Imidazole Carboxylates

The application of green chemistry principles to the synthesis of imidazole carboxylates, including this compound, is an area of growing importance aimed at developing more sustainable and environmentally benign chemical processes. semanticscholar.orgwiserpub.comresearchgate.net Key areas of focus include the use of alternative reaction media, the development of recyclable catalysts, and the design of atom-economical synthetic routes. researchgate.net

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. asianpubs.org Green chemistry encourages the use of alternative, more environmentally friendly reaction media, with a particular emphasis on solvent-free conditions and the use of water. asianpubs.org

Solvent-Free Reactions: The synthesis of imidazole derivatives under solvent-free conditions, often facilitated by microwave irradiation or mechanochemistry (ball milling), has been shown to offer several advantages. researchgate.netasianpubs.orgresearchgate.net These methods can lead to significantly reduced reaction times, higher yields, and simplified work-up procedures, as the need for solvent removal is eliminated. asianpubs.orgijprajournal.com For instance, one-pot, four-component syntheses of 1,2,4,5-tetrasubstituted imidazoles have been successfully achieved by heating a mixture of the reactants without any solvent. ijprajournal.com Microwave-assisted synthesis, in particular, has emerged as a powerful tool for the rapid and efficient construction of the imidazole ring system under solvent-free conditions. ijprajournal.comnih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic reactants in water can be a challenge, the development of water-soluble catalysts and the use of co-solvents or phase-transfer catalysts have enabled a growing number of organic reactions to be performed in aqueous media. tandfonline.com The synthesis of 2,4,5-trisubstituted imidazoles has been reported using ZnO nanorods as a reusable heterogeneous catalyst in water under reflux conditions. tandfonline.com The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, also represents a promising green alternative for imidazole synthesis. rsc.org

Reaction ConditionAdvantagesExample Application in Imidazole Synthesis
Solvent-Free (Microwave)Reduced reaction time, high yields, simplified workupOne-pot synthesis of polysubstituted imidazoles. ijprajournal.com
Solvent-Free (Mechanochemistry)Reduced waste, energy efficiencyMechanosynthesis of N-methyl imines. researchgate.net
Aqueous MediumNon-toxic, non-flammable, abundant solventSynthesis of 2,4,5-trisubstituted imidazoles using ZnO nanorods. tandfonline.com

Catalyst Reuse and Recyclability

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. tandfonline.com The development of catalysts that can be easily separated from the reaction mixture and reused multiple times is particularly desirable from both an economic and environmental perspective. tandfonline.comnih.gov Heterogeneous catalysts are advantageous in this regard as they can often be recovered by simple filtration. tandfonline.comtandfonline.com

A variety of heterogeneous catalysts have been developed for the synthesis of imidazole derivatives. tandfonline.com These include metal oxides supported on various materials such as alumina (B75360) and silica (B1680970), as well as magnetic nanoparticles. tandfonline.comtandfonline.com For example, ZrO2-Al2O3 has been used as a reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, and Fe3O4–polyethylene glycol–copper has been employed as a recyclable catalyst for the synthesis of multisubstituted imidazoles under solvent-free conditions. tandfonline.com Magnetic nanoparticles functionalized with a catalytic species are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. nih.govmdpi.com The reusability of these catalysts has been demonstrated over several reaction cycles with minimal loss of activity. tandfonline.comnih.gov

Catalyst TypeAdvantagesExample in Imidazole Synthesis
Heterogeneous Catalysts (e.g., Metal Oxides)Easy separation, reusability, thermal stabilityZrO2-Al2O3 for trisubstituted imidazoles. tandfonline.com
Magnetic Nanoparticle CatalystsFacile magnetic separation, high surface areaCu@imine/Fe3O4 MNPs for tetrasubstituted imidazoles. nih.gov
Supported Ionic Liquid CatalystsHigh catalytic activity, reusabilityMagnetic nanoparticle supported ionic liquid for substituted imidazoles. nih.gov

Atom Economy and Sustainable Synthetic Protocols

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Reactions with high atom economy are inherently greener as they generate less waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials, are excellent examples of atom-economical processes. acs.org

The synthesis of substituted imidazoles is well-suited to multicomponent strategies. organic-chemistry.org For instance, the Debus-Radziszewski synthesis and its variations allow for the one-pot construction of the imidazole ring from an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849) or an amine, with water being the only major byproduct. ijprajournal.com Gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides is another example of a 100% atom-economical synthesis of fully substituted 4-aminoimidazoles. organic-chemistry.org Flavin-iodine catalyzed aerobic cross-dehydrogenative coupling of amidines and chalcones also provides a facile and atom-economical route to tetra-substituted imidazoles, generating only water as a byproduct. acs.org

Synthetic StrategyPrincipleRelevance to Imidazole Synthesis
Multicomponent Reactions (MCRs)Maximizing the incorporation of reactant atoms into the final product.One-pot synthesis of polysubstituted imidazoles with high atom economy. acs.org
Catalytic CycloadditionsForming cyclic products with high atom efficiency.Gold-catalyzed [3+2] annulation for 100% atom-economical synthesis of 4-aminoimidazoles. organic-chemistry.org
Cross-Dehydrogenative Coupling (CDC)Forming C-C or C-N bonds via C-H activation, often with O2 as the oxidant.Aerobic synthesis of tetrasubstituted imidazoles with water as the only byproduct. acs.org

Despite a comprehensive search for scientific literature and spectral data, specific experimental details for the chemical compound "this compound" are not available in the public domain. Consequently, it is not possible to provide the detailed article on its advanced spectroscopic and structural elucidation as requested.

The structural characterization of a chemical compound relies on precise experimental data obtained from various analytical techniques. For the requested article, this would include:

¹H NMR Spectroscopy: Specific chemical shifts (δ) and coupling constants (J) for each proton in the molecule.

¹³C NMR Spectroscopy: The precise chemical shifts (δ) for each unique carbon atom.

Advanced Heteronuclear NMR Studies: Data from techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion, which confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecule, providing insights into its substructures.

Without access to published papers or spectral databases that have specifically analyzed "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Data for similar, but structurally distinct, compounds cannot be used as a substitute, as even minor changes in molecular structure can lead to significant differences in spectroscopic data.

Therefore, the generation of a thorough and scientifically accurate article with detailed research findings and data tables for "this compound" cannot be completed at this time due to the absence of the necessary primary scientific data.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Hyphenated MS Techniques (e.g., LC-MS, HPLC-ESI-MS/MS)

Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), are indispensable for the analysis of imidazole derivatives like this compound. These methods allow for the separation of the compound from complex mixtures and its subsequent identification and structural elucidation based on its mass-to-charge ratio (m/z) and fragmentation patterns.

For the analysis of related imidazole carboxylic acid esters, reverse-phase HPLC methods are often employed. A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate, which is compatible with mass spectrometry.

In ESI-MS, this compound is expected to be readily ionized, primarily forming the protonated molecule [M+H]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information. The fragmentation of the imidazole ring is generally not observed; instead, the loss of substituents as small, stable molecules is the predominant fragmentation pathway. Key fragmentation patterns for esters typically involve cleavage at the ester group.

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound ([C₇H₁₀N₂O₂ + H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral LossInferred Fragment Structure
155.08123.05CH₃OH (Methanol)1-Ethyl-1H-imidazole-4-carbonyl cation
155.0897.06C₂H₄O₂ (Methyl formate)1-Ethyl-1H-imidazolium
155.0895.05C₂H₅OH + COImidazole ring fragment
123.0595.05CO (Carbon monoxide)1-Ethyl-1H-imidazolium

This data is predictive and based on common fragmentation patterns of similar chemical structures.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts. The spectrum of the closely related 1H-imidazole-4-carboxylic acid shows characteristic peaks for C=O stretching, C-N stretching of the imidazole ring, C-H bending, and C-O stretching. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3150MediumC-H stretchImidazole ring
~2850-2960MediumC-H stretchEthyl and methyl groups
~1720-1740StrongC=O stretchEster carbonyl
~1500-1600Medium-StrongC=C and C=N stretchImidazole ring
~1200-1300StrongC-O stretchEster
~1000-1100MediumC-N stretchImidazole ring

This data is predictive and based on characteristic vibrational frequencies of functional groups found in similar molecules.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the imidazole ring. The Raman spectrum of imidazole and its derivatives is characterized by strong bands corresponding to in-plane ring deformation modes. For imidazolium ions, a strong band in the region of 1394-1410 cm⁻¹ is typically observed. While specific data for this compound is not available, the spectrum would be expected to show characteristic bands for the substituted imidazole ring.

Table 3: Predicted Prominent Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~1390-1420Imidazole ring in-plane deformation
~1200-1300C-N stretching and ring modes
~1000-1100Ring breathing modes
~2850-2960C-H stretching of alkyl groups

This data is predictive and based on the analysis of similar imidazole compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture Determination

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound, as well as details of its intermolecular interactions in the solid state.

While a crystal structure for the exact title compound is not publicly available, a study on the related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, reveals a twisted conformation with a significant dihedral angle between the benzimidazole (B57391) and pyrimidine (B1678525) mean planes. nih.gov A similar non-planar conformation might be expected for this compound. The crystal structure of ethyl 1-methylimidazole-2-carboxylate shows a nearly planar molecule. researchgate.net

Table 4: Representative Crystallographic Data for a Related Imidazole Derivative (Ethyl 1-methylimidazole-2-carboxylate)

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.1040 (8)
b (Å)15.2244 (18)
c (Å)7.4511 (9)
β (°)112.797 (2)
Volume (ų)742.92 (15)
Z4

Data from a related compound, ethyl 1-methylimidazole-2-carboxylate, is presented for illustrative purposes. researchgate.net

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is primarily used for phase identification of a crystalline solid and can be used to assess sample purity. The PXRD pattern of a bulk sample of this compound could be compared to a pattern simulated from its single-crystal X-ray diffraction data to confirm the phase purity of the synthesized material. researchgate.net While no specific PXRD data for the title compound has been reported, it remains a crucial tool for its solid-state characterization.

Chiroptical Spectroscopic Methods (If relevant for chiral derivatives)

While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing the ethyl group with a chiral substituent, would render the molecule optically active. In such cases, chiroptical spectroscopic methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be invaluable for determining the absolute configuration of the stereocenter.

Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.org For chiral imidazole derivatives, these techniques can provide detailed information about their three-dimensional structure in solution. The study of chiral imidazole derivatives has shown that even small changes in the chemical structure can lead to significant variations in their solid-state aggregation and chiroptical properties. rsc.org The interpretation of chiroptical spectra is often complex and benefits from quantum chemical simulations to accurately model the stereoelectronic and vibrational effects.

Recent research on chiral carbazole-based BODIPYs and functionalized cationic rsc.orghelicenes demonstrates the power of chiroptical methods, including circularly polarized luminescence (CPL), in characterizing complex chiral molecules. nih.govrsc.orgelsevierpure.com These studies highlight the sensitivity of chiroptical techniques to subtle stereochemical differences. Therefore, for any chiral derivatives of this compound, chiroptical spectroscopy would be an essential tool for stereochemical assignment.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic distribution and geometric parameters of a molecule. These methods allow for the prediction of various properties, including stability, reactivity, and spectroscopic characteristics, by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying the geometry and energetics of organic molecules. scielo.org.mx Geometry optimization using DFT seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For imidazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com

Studies on analogous compounds, such as ethyl 1-methylimidazole-2-carboxylate, have shown that the imidazole ring system is nearly planar, with the carboxylate group's orientation being a key conformational feature. researchgate.net For this compound, DFT calculations would similarly identify the most stable conformation by analyzing the energy landscape associated with the rotation of the ethyl and methyl carboxylate groups. The results of such an optimization would provide a detailed three-dimensional structure, which is crucial for understanding its chemical behavior. mdpi.com

ParameterAtom(s) InvolvedIllustrative Value
Bond LengthN1-C21.37 Å
Bond LengthC4-C(O)O1.48 Å
Bond LengthC=O1.21 Å
Bond AngleC2-N1-C5108.5°
Bond AngleN1-C(ethyl)-C(ethyl)110.0°
Dihedral AngleC5-N1-C(ethyl)-C(ethyl)85.0°

Table 1: Illustrative optimized geometric parameters for an imidazole carboxylate derivative based on DFT calculations. Actual values for this compound would require a specific computational study.

Ab initio methods, which are based on first principles without empirical parameters, provide a detailed picture of a molecule's electronic configuration. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. acs.org For this compound, ab initio calculations would map the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich imidazole ring, while the LUMO might be distributed over the carbonyl group and the ring, indicating the likely sites for electronic transitions and charge transfer interactions.

Electronic PropertyDescriptionIllustrative Value
EHOMOHighest Occupied Molecular Orbital Energy-6.5 eV
ELUMOLowest Unoccupied Molecular Orbital Energy-1.2 eV
Energy Gap (ΔE)LUMO-HOMO Energy Difference5.3 eV
Ionization PotentialEnergy required to remove an electron6.5 eV
Electron AffinityEnergy released when an electron is added1.2 eV
Dipole MomentMeasure of molecular polarity3.5 D

Table 2: Illustrative electronic properties for an imidazole carboxylate derivative derived from quantum chemical calculations. These parameters are key predictors of the molecule's reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative potential (colored red) are associated with high electron density and are susceptible to electrophilic attack. In this compound, these would likely be found around the carbonyl oxygen and the N3 nitrogen of the imidazole ring. Conversely, regions of positive potential (colored blue) correspond to electron-deficient areas, indicating sites for nucleophilic attack, which are often located around hydrogen atoms. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. The MEP surface provides a clear, qualitative picture of the molecule's reactivity patterns. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with other molecules, such as solvents or other ligands. ajchem-a.com

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. MD simulations can model these effects by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol) and simulating their collective motion. Studies on related imidazolium compounds, such as the 1-ethyl-3-methylimidazolium (B1214524) cation, have shown that interactions with solvent molecules, particularly through hydrogen bonding, can alter conformational preferences. nih.govresearchgate.net

For this compound, MD simulations could reveal how the polarity and hydrogen-bonding capacity of a solvent affect the rotational freedom of the ethyl and carboxylate groups. This analysis would involve monitoring key dihedral angles and calculating the radial distribution functions between solute and solvent atoms to understand the structure of the solvation shell. jlu.edu.cn

In many chemical applications, imidazole derivatives act as ligands that coordinate with metal ions to form stable complexes or coordination polymers. mdpi.com MD simulations can be employed to investigate the stability of these interactions in a non-biological context. For instance, a simulation could model this compound interacting with a metal cation in solution.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Imidazole Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. mdpi.com For imidazole analogs, including this compound, these models are instrumental in predicting their behavior and guiding the design of new molecules with desired characteristics. nih.govnih.gov

The foundation of any QSAR/QSPR model lies in the numerical representation of molecular structures through descriptors. For imidazole analogs, a diverse range of descriptors can be calculated to capture various aspects of their molecular architecture. These descriptors are broadly categorized into several classes:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing atomic connectivity. Examples include molecular weight, atom counts, ring counts, and various connectivity indices that quantify the degree of branching in the molecule. hufocw.org

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and describe the molecule's size and shape. They include parameters like molecular surface area, volume, and moments of inertia. hufocw.org

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hufocw.org These are particularly important for imidazoles due to the electron-rich nature of the imidazole ring. rjptonline.org

Hybrid Descriptors: This class combines information from different descriptor types. An example is the charged partial surface area (CPSA) descriptors, which integrate electronic (partial charges) and geometrical (surface area) information to describe the potential for polar interactions. hufocw.org

The selection of the most relevant descriptors is a critical step to build a robust and predictive model. A large number of descriptors can be generated, but many may be irrelevant or redundant. tandfonline.com Techniques like Genetic Algorithms (GA), Multiple Linear Regression (MLR), and Principal Component Analysis (PCA) are often employed to select a smaller subset of descriptors that have the most significant correlation with the activity or property of interest. iau.irresearchgate.net For instance, in studies of imidazole derivatives, descriptors related to steric, electrostatic, and hydrophobic features have been shown to be significant. rjptonline.org

Below is a table summarizing the types of molecular descriptors that would be generated for a QSAR/QSPR study of imidazole analogs like this compound.

Descriptor ClassExamplesInformation Encoded
Topological Molecular Weight, Atom Count, Ring Count, Wiener Index, Kier & Hall Connectivity IndicesMolecular size, composition, and branching. Describes the 2D connectivity of atoms.
Geometrical Molecular Surface Area, Molecular Volume, Shadow Indices, 3D-MoRSE DescriptorsThe 3D shape and size of the molecule. Important for understanding steric interactions with biological targets.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO Energies, PolarizabilityThe distribution of electrons within the molecule, influencing reactivity and intermolecular interactions.
Hybrid Charged Partial Surface Area (CPSA) Descriptors, Solvation EnergyA combination of electronic and geometric properties, often used to describe interactions in a solvent or with a biological receptor.
Physicochemical LogP (octanol-water partition coefficient), Molar Refractivity, Topological Polar Surface Area (TPSA)Experimentally derived or empirically calculated properties that describe a molecule's hydrophobicity, bulkiness, and potential for hydrogen bonding. nih.gov

Once a relevant set of descriptors is selected, a mathematical model is developed to establish the relationship between these descriptors and the target activity or property. Several statistical and machine learning methods are commonly used for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the target variable. It is simple to interpret but may not capture complex, non-linear relationships.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture intricate relationships between molecular structure and activity. nih.gov

Support Vector Machines (SVM): SVM is another machine learning technique capable of handling both linear and non-linear relationships and is often used in QSAR studies. nih.gov

The predictive power and robustness of the developed QSAR/QSPR model must be rigorously validated. Validation is typically performed using both internal and external methods:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) and y-randomization are used to assess the model's internal consistency and to ensure that the correlation is not due to chance. researchgate.net A high q² value (typically > 0.5) indicates good internal predictivity.

External Validation: The model's ability to predict the activity or property of new, unseen compounds is evaluated using an external test set. The predictive performance is often measured by the squared correlation coefficient between the predicted and actual values for the test set (R²_pred). researchgate.net

For imidazole analogs, successful QSAR models have been developed to predict a range of biological activities, including antifungal, antiviral, and anticancer properties. nih.govnih.govresearchgate.net These models have demonstrated good statistical significance, with high correlation coefficients (R²) and cross-validated correlation coefficients (q²). nih.gov

The following table provides a hypothetical example of a validation report for a QSAR model developed for a series of imidazole analogs.

Validation ParameterDescriptionTypical Acceptable Value
Coefficient of determination for the training set. Measures the goodness of fit.> 0.6
q² (or R²cv) Cross-validated coefficient of determination (Leave-One-Out). Measures the internal predictive ability.> 0.5
R²_pred Coefficient of determination for the external test set. Measures the external predictive ability.> 0.5
F-statistic A measure of the statistical significance of the regression model.High value
Standard Error (s) A measure of the absolute error of the predictions.Low value

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecular structure and electronic environment.

Computational methods like Density Functional Theory (DFT) are widely used to calculate various spectroscopic parameters. mdpi.com For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). plos.orgmdpi.com By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be confirmed. plos.org

Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com These calculations can help in assigning the vibrational modes to specific molecular motions, such as stretching and bending of bonds.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which are observed in UV-Visible spectroscopy. plos.org This can provide information about the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

The accuracy of these theoretical predictions is dependent on the level of theory and the basis set used in the calculations. plos.org For imidazole derivatives, computational studies have shown good agreement between predicted and experimental spectroscopic data, confirming the utility of these theoretical models. mdpi.com

Below is a table illustrating the types of spectroscopic data that can be predicted for this compound using theoretical models.

Spectroscopic TechniquePredicted ParametersTheoretical MethodInsights Gained
¹H and ¹³C NMR Chemical Shifts (δ), Spin-Spin Coupling Constants (J)DFT, GIAOConfirmation of molecular structure, understanding of the electronic environment of individual atoms. plos.org
Infrared (IR) Vibrational Frequencies (cm⁻¹), IntensitiesDFTIdentification of functional groups, assignment of vibrational modes to specific molecular motions. mdpi.com
Raman Vibrational Frequencies (cm⁻¹), IntensitiesDFTComplementary information to IR spectroscopy, particularly for symmetric vibrations. mdpi.com
UV-Visible Absorption Wavelengths (λ_max), Oscillator StrengthsTD-DFTInformation about electronic transitions, HOMO-LUMO gap, and conjugation within the molecule. plos.org

Reactivity Profiles and Mechanistic Studies of Methyl 1 Ethyl 1h Imidazole 4 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). However, the position of substitution is directed by the existing substituents. The N-1 ethyl group is an activating group that directs incoming electrophiles to the C-2 and C-5 positions. Conversely, the methyl carboxylate group at the C-4 position is an electron-withdrawing, deactivating group, which directs incoming electrophiles to the C-5 position (meta to itself). The net regioselectivity of EAS reactions on methyl 1-ethyl-1H-imidazole-4-carboxylate is therefore a result of these combined electronic effects.

The halogenation of imidazole derivatives typically proceeds via the standard electrophilic aromatic substitution mechanism. The regiochemical outcome on the this compound ring is dictated by the directing effects of the N-ethyl and C-4 ester groups.

Bromination: Radical bromination using reagents like N-bromosuccinimide (NBS) can lead to selective monobromination of imidazoles, often at the C-2 position. youtube.com For this compound, both the C-2 and C-5 positions are activated by the N-1 ethyl group. The C-5 position is also the least deactivated position by the C-4 ester. Therefore, a mixture of 2-bromo and 5-bromo derivatives would be expected, with the precise ratio depending on steric hindrance and reaction conditions. researchgate.netnih.gov The mechanism involves the generation of a bromine electrophile which is attacked by the pi-electron system of the imidazole ring to form a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Regioselectivity Factors: The directing effects of the substituents on the imidazole ring are summarized below. The final substitution pattern is a balance of these influences.

SubstituentPositionElectronic EffectDirecting Influence
1-EthylN-1Electron-donating (activating)C-2, C-5
4-CarboxylateC-4Electron-withdrawing (deactivating)C-2, C-5 (meta-directing)

Given that both substituents direct towards the C-5 position, it is the most probable site for electrophilic attack. The C-2 position is another potential site, though it is electronically less favored due to being meta to the deactivating carboxylate group.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, onto the aromatic ring.

Nitration: The nitration of N-substituted imidazoles can be challenging and may lead to a mixture of products. google.com Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO2+) as the active electrophile. byjus.commasterorganicchemistry.com For this compound, the nitronium ion will attack the electron-rich positions of the ring. Based on the directing effects discussed previously, the primary product is expected to be the 5-nitro derivative, with the 2-nitro derivative as a potential minor product. wikipedia.orgpatsnap.com The reaction proceeds through the formation of a sigma complex, followed by loss of a proton. masterorganicchemistry.com

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid (H2SO4 + SO3) or chlorosulfonic acid. organic-chemistry.org The electrophile is SO3 or protonated SO3. The reaction is often reversible. Similar to nitration, the sulfonation of this compound is predicted to occur preferentially at the C-5 position. The resulting sulfonic acid derivative can be useful as a synthetic intermediate. The use of Brønsted acidic ionic liquids has also been reported as a green and efficient method for the sulfonation of various aromatic compounds. organic-chemistry.org

Nucleophilic Reactions at the Ester Carbonyl and Imidazole Ring

The ester functional group at the C-4 position is a primary site for nucleophilic attack. The imidazole ring itself can also participate in or influence nucleophilic reactions.

Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. While specific kinetic data for this compound is not readily available, the reaction rate is expected to be influenced by standard factors such as temperature, pH, and solvent polarity. ajrconline.org Studies on related ester hydrolysis reactions in aqueous-organic solvent mixtures show a strong dependency of thermodynamic parameters on the solvent composition. ajrconline.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl 1-ethyl-1H-imidazole-4-carboxylate and methanol (B129727). The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol. The mechanism is analogous to hydrolysis, with an alkoxide acting as the nucleophile instead of hydroxide.

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine, typically with heating. This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that eliminates methanol to form the corresponding amide. Direct amidation of esters can be catalyzed by various heterogeneous catalysts like niobium(V) oxide, which activates the carbonyl group. researchgate.net This provides a versatile route to a wide range of N-substituted 1-ethyl-1H-imidazole-4-carboxamides. acs.org

Reduction: The ester group is readily reduced to a primary alcohol, affording (1-ethyl-1H-imidazol-4-yl)methanol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent that efficiently reduces esters to primary alcohols. chemistrysteps.comlibretexts.orgyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. chemistrysteps.comyoutube.com

Sodium Borohydride (NaBH4): This is a milder reducing agent and is generally not reactive enough to reduce esters. libretexts.orgwizeprep.com However, its reactivity can be enhanced by using it in conjunction with certain additives or solvents, allowing for the reduction of esters under specific conditions. researchgate.net

The table below summarizes the reactivity of common reducing agents with the ester group.

Reducing AgentFormulaReactivity with EstersProduct
Lithium Aluminum HydrideLiAlH4HighPrimary Alcohol
Sodium BorohydrideNaBH4Low / NoneNo reaction (typically)

Cycloaddition Reactions Involving the Imidazole Ring System

The aromaticity of the imidazole ring makes it generally unreactive as a diene in standard Diels-Alder [4+2] cycloaddition reactions. The resonance stabilization of the ring disfavors the disruption of the aromatic system required for such reactions. rug.nl

However, the imidazole core can be incorporated into more complex structures through other types of cycloaddition reactions, often requiring specific activation or functionalization of the imidazole ring or the reaction partner.

[3+2] Cycloadditions: Substituted imidazoles can be synthesized via [3+2] cycloaddition reactions, for instance, between nitriles and münchnones (1,3-oxazolium-5-oxides) or other 1,3-dipoles. acs.orgrsc.org While this is typically a method for forming the imidazole ring itself, it highlights the potential of the imidazole scaffold to be involved in dipolar cycloaddition chemistry.

Diels-Alder Reactions of Functionalized Imidazoles: While the parent imidazole ring is a poor diene, attaching a diene moiety to the ring can enable Diels-Alder reactions. For example, 4-vinylimidazoles have been shown to participate in [4+2] cycloadditions with dienophiles like N-phenylmaleimide at room temperature. nih.govresearchgate.net In this context, if a vinyl group were present on this compound, it could undergo such cycloadditions, providing a pathway to complex fused-ring systems. The electron-withdrawing nature of the ester group on the imidazole ring would likely decrease the electron density of the attached diene, potentially slowing the rate of a normal-electron-demand Diels-Alder reaction. rug.nl

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

The functionalization of the imidazole core through metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex derivatives. While direct studies on this compound are not extensively documented, the reactivity of analogous halogenated imidazole systems provides significant insight into the potential transformations of this scaffold.

Heck, Suzuki, and Sonogashira Coupling Pathways

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, are fundamental tools for the formation of carbon-carbon bonds. These reactions are widely applicable to a range of heterocyclic compounds, including imidazole derivatives. researchgate.netsemanticscholar.org The reactivity of halogenated imidazoles in these transformations is well-established, offering pathways to arylated, vinylated, and alkynylated products.

The Suzuki-Miyaura coupling , which pairs an organoboron species with an organic halide, has been successfully applied to various unprotected haloimidazoles. acs.orgnih.gov For instance, both iodo- and bromoimidazoles readily react with a variety of arylboronic acids under palladium catalysis to yield arylated imidazoles. semanticscholar.org The reaction conditions are generally mild, accommodating a wide array of functional groups. acs.orgnih.gov The success of these reactions on the core imidazole ring suggests that halogenated derivatives of this compound would be viable substrates for Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like homocoupling. researchgate.net

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another key transformation for functionalizing imidazoles. mdpi.com This copper- and palladium-catalyzed reaction provides a direct route to alkynyl-substituted imidazoles. Studies have shown that substituted alkynyl imidazoles can be synthesized through a one-pot sequence involving regioselective bromination followed by a Sonogashira coupling. mdpi.com The use of specific bases, such as piperidine, has been shown to improve reaction yields. mdpi.com This methodology could be extrapolated to halogenated precursors of this compound to introduce alkynyl moieties.

The Heck reaction , a palladium-catalyzed reaction between an unsaturated halide and an alkene, is a valuable method for the vinylation of heterocycles. While less documented for imidazole-4-carboxylates specifically, the Heck reaction is broadly applicable to aryl and heteroaryl halides. acs.org The reaction has been extensively studied in various solvents, including ionic liquids, which can facilitate catalyst recycling. nih.gov It is plausible that halogenated derivatives of this compound would undergo Heck coupling to introduce alkenyl substituents.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions on Imidazole Scaffolds This table is based on analogous reactivity of imidazole derivatives and does not represent direct experimental data for this compound.

ReactionCoupling PartnerCatalyst SystemPotential Product from Halogenated this compound
Suzuki-Miyaura Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted this compound
Sonogashira Terminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalystAlkynyl-substituted this compound
Heck AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted this compound

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-halogenation. This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds.

For imidazole derivatives, C-H activation typically occurs at the C2 and C5 positions. Palladium-catalyzed direct C-H arylation has been reported for ethyl imidazole-4-carboxylate, a closely related analogue to the target compound. researchgate.net This reaction demonstrates the feasibility of selectively functionalizing the imidazole ring without prior halogenation. researchgate.net

Nickel-catalyzed C-H arylation and alkenylation of imidazoles have also been developed, providing a complementary approach to palladium-catalyzed methods. nih.govnagoya-u.ac.jprsc.org These reactions can be directed to the C2 position and have been shown to be effective with a variety of coupling partners, including phenol (B47542) derivatives and chloroarenes. nih.govnagoya-u.ac.jprsc.org The choice of ligand and solvent is critical for achieving high reactivity and selectivity. nih.govnagoya-u.ac.jprsc.org For example, the use of a tertiary alcohol as a solvent has been shown to be key for successful nickel-catalyzed C-H coupling of imidazoles. nih.govresearchgate.net

These C-H functionalization strategies offer a more direct route to substituted this compound derivatives, avoiding the need for halogenated starting materials and reducing the number of synthetic steps.

Table 2: C-H Activation Strategies for Imidazole Derivatives This table is based on analogous reactivity of imidazole derivatives and does not represent direct experimental data for this compound.

Reaction TypeCatalyst SystemPosition of FunctionalizationPotential Coupling Partners
C-H Arylation Palladium-basedC2 or C5Aryl halides
C-H Arylation Nickel-basedC2Phenol derivatives, Chloroarenes
C-H Alkenylation Nickel-basedC2Enol derivatives

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

Understanding the reaction mechanisms of metal-catalyzed cross-coupling and C-H activation reactions is crucial for optimizing reaction conditions and developing new catalytic systems. Isotopic labeling and kinetic studies are powerful tools for elucidating these mechanisms.

Mechanistic studies of the Suzuki-Miyaura reaction on heteroaryl halides have provided insights into the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. nih.govacs.org For nitrogen-rich heterocycles like imidazoles, the nitrogen atoms can potentially coordinate to the metal center, which can influence the catalytic activity. nih.gov Computational studies can complement experimental work to understand the energetics of different steps in the catalytic cycle. nih.gov

Isotopic labeling is a particularly valuable technique for probing reaction mechanisms. For instance, in C-H activation reactions, deuterium (B1214612) labeling can be used to determine whether C-H bond cleavage is the rate-determining step through the measurement of a kinetic isotope effect (KIE). Furthermore, partial isotopic labeling of different reactive sites on a substrate allows for the direct identification of regioisomers using mass spectrometry, which can be a powerful tool for analyzing complex reaction mixtures. chemrxiv.orgnih.govchemrxiv.org This approach can also be used to determine competitive kinetic isotope effects. chemrxiv.orgchemrxiv.org

Kinetic studies can provide quantitative data on reaction rates and the influence of reactant concentrations, temperature, and catalyst loading. mdpi.com For Suzuki-Miyaura reactions, kinetic analysis can help to identify the rate-limiting step and understand the role of the base and other additives. wikipedia.orgresearchgate.net Such studies on imidazole systems would be invaluable for optimizing the synthesis of derivatives of this compound.

While specific mechanistic studies on this compound are not available, the principles and techniques applied to other heterocyclic systems provide a framework for understanding its reactivity in metal-catalyzed transformations.

Exploration of Advanced Applications for Methyl 1 Ethyl 1h Imidazole 4 Carboxylate and Its Derivatives Excluding Clinical/biological/safety

Applications in Catalysis and Organocatalysis

The imidazole (B134444) ring is a cornerstone in modern catalysis, most notably as a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts and also act as organocatalysts themselves.

Methyl 1-ethyl-1H-imidazole-4-carboxylate is a direct precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. The general route involves the quaternization of the second nitrogen atom of the imidazole ring to form an imidazolium (B1220033) salt. beilstein-journals.orgbeilstein-journals.org This salt is the immediate precursor to the NHC. Deprotonation of the imidazolium salt at the C2 position, typically with a strong base, yields the free carbene. scripps.edu

NHCs are highly valued as ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form very stable bonds with a wide range of metals. scripps.edu This stability often leads to more robust and efficient catalysts compared to those with traditional phosphine (B1218219) ligands. The electronic and steric properties of the NHC can be tuned by modifying the substituents on the nitrogen atoms and the imidazole backbone. The ethyl and carboxylate groups on the precursor molecule would influence the properties of the resulting NHC ligand.

Imidazolium-2-carboxylates, formed by the reaction of NHCs with carbon dioxide, have been investigated as convenient precursors for generating NHC-metal complexes in situ. uliege.be These adducts can transfer the NHC to a metal center upon heating, with the loss of CO₂, avoiding the need for a strong base to generate the free carbene. uliege.beacs.org This method has been successfully applied in ruthenium-promoted olefin metathesis and cyclopropanation reactions. uliege.be

Table 3: Common NHC Precursors and Generation Methods

Precursor TypeGeneration MethodAdvantages
Imidazolium Salt (e.g., IMes·HCl)Deprotonation with a strong base (e.g., KOtBu). beilstein-journals.orgWidely applicable and well-established. beilstein-journals.orgbeilstein-journals.org
NHC·CO₂ Adduct (Imidazolium-2-carboxylate)Thermolysis (loss of CO₂). uliege.beBase-free generation of the NHC. uliege.be
Ag(I)-NHC ComplexesTransmetalation to another metal center. beilstein-journals.orgConvenient for transferring the NHC ligand. beilstein-journals.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. While there is limited direct literature on this compound as a chiral auxiliary, the principles of asymmetric synthesis suggest its potential.

For the imidazole-4-carboxylate scaffold to function as a chiral auxiliary, a chiral center must be introduced. This could be achieved, for example, by using a chiral amine to form a chiral amide from the carboxylate group, or by having a chiral substituent on the N-1 position instead of the ethyl group. A patent describes N-substituted imidazole carboxylate chiral compounds for specific applications, indicating the exploration of chirality in this class of molecules. google.com

The fixed conformation and steric bulk of the resulting chiral imidazole derivative could then influence the approach of reagents to a prochiral center elsewhere in the molecule, leading to a diastereoselective reaction. For instance, chiral NHC ligands derived from chiral diamines have been successfully used in asymmetric catalysis, demonstrating that chiral information can be effectively transmitted from a ligand to a metal center and then to the substrate. york.ac.uk This principle could be extended to the use of a chiral imidazole-based moiety as a covalently bound auxiliary.

Organocatalytic Properties of Imidazole Derivatives

The imidazole framework is central to a class of potent organocatalysts known as N-heterocyclic carbenes (NHCs). While this compound itself is not a direct catalyst, it serves as a precursor to imidazolium salts, which can be deprotonated to form highly reactive NHCs. These carbenes are prized for their ability to induce "umpolung" or polarity inversion in substrates, particularly aldehydes.

The catalytic cycle of NHCs typically involves the nucleophilic attack of the carbene on an aldehyde, forming a zwitterionic intermediate known as the Breslow intermediate. This key intermediate can then act as a nucleophile in various transformations. The stability and reactivity of the NHC can be tuned by altering the substituents on the imidazole ring. For instance, the ethyl group at the N-1 position and the carboxylate group at the C-4 position influence the electronic environment of the resulting carbene, affecting its catalytic efficiency.

A notable application of imidazole derivatives is in the synthesis of glycerol (B35011) carbonate through transesterification, where 1-n-butyl-3-methylimidazolium-2-carboxylate has been shown to be an effective catalyst. enamine.net This demonstrates the potential of N-alkylated imidazole carboxylates to act as efficient and environmentally friendly organocatalysts.

Table 1: Key Organocatalytic Reactions Mediated by Imidazole-Derived N-Heterocyclic Carbenes

Reaction NameSubstrate(s)Product TypeRole of NHC
Benzoin Condensation Two Aldehydesα-Hydroxy KetoneFormation of Breslow intermediate, which attacks a second aldehyde molecule.
Stetter Reaction Aldehyde, Michael Acceptor1,4-Dicarbonyl CompoundBreslow intermediate adds to a Michael acceptor.
Transesterification Ester, AlcoholNew EsterActivation of the alcohol for nucleophilic attack.
Acylation Aldehyde, Acylating AgentEsterFormation of an activated acyl imidazolium intermediate.

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

This compound and its analogs are valuable intermediates in the synthesis of a wide array of complex organic molecules, including agrochemicals and other specialty chemicals like dyes and pigments. cabidigitallibrary.orglifechemicals.com The functional groups on the imidazole ring—the N-ethyl group, the ester, and the reactive positions on the ring itself—provide multiple sites for further chemical modification, allowing for the construction of diverse molecular architectures. lookchem.com

The imidazole scaffold is a well-established pharmacophore in the agrochemical industry. cabidigitallibrary.org Derivatives of imidazole carboxylates are used as starting materials for the synthesis of potent herbicides, insecticides, and fungicides. nih.govresearchgate.netmdpi.com The synthesis of these agrochemicals often involves the modification of the carboxylate group, substitution at the C-2 or C-5 positions of the imidazole ring, or reactions involving the imidazole nitrogens.

For example, research into novel herbicides has identified compounds derived from imidazole esters that show significant activity. enamine.net In one synthetic pathway, ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate, a compound structurally related to imidazole carboxylates, demonstrated good herbicidal properties against barnyard grass. enamine.net

Furthermore, the synthesis of novel diamide (B1670390) insecticides has utilized pyrazole (B372694) and imidazole carboxylic acids as key intermediates. lifechemicals.com In a typical synthetic route, an N-substituted imidazole carboxylate is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a substituted aniline (B41778) derivative to form the final diamide product. These compounds have shown promising insecticidal activity against pests like Aphis craccivora. lifechemicals.com

Table 2: Examples of Agrochemicals Derived from Imidazole Carboxylate Intermediates

Agrochemical ClassIntermediate TypeKey Synthetic StepTarget Pest/Weed Example
Herbicides Triazole Carboxylate EsterEsterification and phosphorylationBarnyard Grass (Echinochloa crus-galli)
Insecticides Pyrazole/Imidazole CarboxamideAmide coupling reactionCowpea Aphid (Aphis craccivora)
Fungicides Imidazole CarboxamideAmidation of the carboxylateVarious pathogenic fungi

The aromatic and electron-rich nature of the imidazole ring makes it a useful component in the synthesis of organic dyes and pigments. Imidazole derivatives can be incorporated into larger conjugated systems, known as chromophores, which are responsible for the color of the dye. This compound can serve as a precursor in these syntheses.

A common strategy for creating dyes from imidazole derivatives is through the formation of azo compounds. This typically involves a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich partner, such as an imidazole derivative. The resulting azo-imidazole compounds often exhibit vibrant colors and can be used in various applications, from textile dyeing to advanced materials for solar cells. The substituents on the imidazole ring, including the ester group, can be used to tune the final color and properties of the dye.

Currently, there is limited publicly available scientific literature or patent information detailing the use of this compound or its closely related derivatives as components in fragrance and flavor formulations. While other types of esters are widely used in this industry for their characteristic fruity and floral notes, the specific contribution of this imidazole ester to scent or taste profiles is not well-documented. researchgate.net Some research has explored imidazolidin-4-ones as "profragrances," which release volatile fragrance molecules upon hydrolysis, but these are structurally distinct from the target compound. nih.gov

Applications in Analytical Chemistry (e.g., stationary phases, derivatization reagents)

In the field of analytical chemistry, imidazole derivatives have found utility in chromatographic separations. One of the most significant applications is in the development of novel stationary phases for High-Performance Liquid Chromatography (HPLC). nih.gov A stationary phase based on an imidazolium anion-exchanger immobilized on silica (B1680970) has been successfully synthesized. nih.gov This type of stationary phase has shown significant potential for the separation of both inorganic and organic anions, as well as neutral compounds like hydroxybenzenes and amines. nih.gov The presence of the positively charged imidazolium ring allows for effective ion-exchange interactions, leading to high-resolution separations.

Additionally, imidazole-based chiral stationary phases have been developed for the enantioseparation of various chiral compounds, including acids, bases, and neutral molecules. nih.gov For instance, a propyl imidazole derivatized cyclofructan 6 stationary phase has proven effective for separating a range of chiral analytes in normal phase HPLC. nih.gov

Imidazole derivatives also function as derivatization reagents, which are used to chemically modify analytes to enhance their detection or separation. For example, N-trimethylsilylimidazole (TMSI) is used to silylate hydroxyl groups, while other halogenated imidazoles can be used to improve the response of an electron capture detector (EC) in gas chromatography. These applications highlight the versatility of the imidazole core in creating specialized reagents for analytical chemistry. researchgate.net

Table 3: Applications of Imidazole Derivatives in Analytical Chemistry

ApplicationSpecific Derivative/MaterialTechniqueFunctionAnalytes Separated/Detected
Stationary Phase Imidazolium-functionalized silicaHPLCAnion-exchange chromatographyInorganic anions (Cl⁻, NO₃⁻), organic anions, amines
Chiral Stationary Phase Propyl imidazole derivatized cyclofructanHPLCChiral separationChiral acids, bases, and neutral compounds
Derivatization Reagent N-trimethylsilylimidazole (TMSI)Gas Chromatography (GC)Silylation of hydroxyl groupsPhenolic amines
Derivatization Reagent Halogenated ImidazolesGas Chromatography (GC)Enhances electron capture detectionVarious analytes

Future Research Directions and Unaddressed Challenges in Methyl 1 Ethyl 1h Imidazole 4 Carboxylate Research

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of 1,4-disubstituted imidazoles exist, the development of more efficient, regioselective, and scalable routes to methyl 1-ethyl-1H-imidazole-4-carboxylate remains a critical research objective. Current synthetic strategies often face limitations that hinder their widespread adoption. rsc.org Future research should focus on several key areas to overcome these hurdles.

A primary challenge lies in achieving complete regioselectivity, as the alkylation of the imidazole (B134444) ring can lead to a mixture of N-1 and N-3 substituted isomers. researchgate.net Developing synthetic protocols that exclusively yield the desired 1,4-disubstituted product is paramount. rsc.orgrsc.org One promising approach involves a multi-step sequence that begins with a glycine (B1666218) derivative, proceeds through a double aminomethylenation to form a 2-azabuta-1,3-diene, and culminates in a transamination/cyclization with an amine nucleophile to furnish the substituted imidazole. rsc.orgrsc.org This method has demonstrated the potential for excellent regiochemical control. rsc.org

The table below summarizes some of the challenges and potential solutions in the synthesis of 1,4-disubstituted imidazoles like this compound.

ChallengePotential SolutionKey Benefits
Lack of Regioselectivity Development of regioselective cyclization strategies; use of protecting groups. researchgate.netPure product, avoiding difficult isomer separation. rsc.org
Harsh Reaction Conditions Exploration of novel catalysts (e.g., transition metals, organocatalysts); microwave-assisted synthesis. organic-chemistry.orgresearchgate.netReduced energy consumption, improved safety, and broader functional group tolerance.
Multi-step Syntheses Design of one-pot multicomponent reactions (MCRs). nih.govtandfonline.comIncreased efficiency, reduced waste, and lower production costs.
Limited Substrate Scope Investigation of new synthetic methodologies tolerant of diverse functional groups. rsc.orgAccess to a wider range of functionalized imidazole derivatives for various applications.

Exploration of Underutilized Reactivity Pathways

The reactivity of the this compound core offers a rich landscape for chemical transformations that remain largely unexplored. Future research should aim to unlock the full synthetic potential of this scaffold by investigating its behavior in a variety of chemical reactions.

The imidazole ring itself is known to participate in a range of electrophilic substitution reactions. pharmaguideline.com However, the influence of the N-ethyl and C-4 carboxylate substituents on the regioselectivity and reactivity of these transformations warrants a systematic investigation. Understanding how these groups direct incoming electrophiles will be crucial for the controlled functionalization of the imidazole core. youtube.com

Conversely, the development of efficient methods for nucleophilic substitution on the imidazole ring, particularly at the C2 and C5 positions, would significantly expand the synthetic utility of this compound. pharmaguideline.com This could involve the use of organometallic reagents or the activation of specific positions on the ring through the introduction of leaving groups.

The carboxylate moiety at the C4 position is a versatile functional handle that can be transformed into a wide array of other functional groups. While hydrolysis to the corresponding carboxylic acid is a known reaction, exploring its conversion to amides, aldehydes, alcohols, and other functionalities through various reduction, oxidation, and coupling reactions will be a key area of future research. nih.gov Furthermore, the imidazole ring is known to catalyze the hydrolysis of esters, and a deeper understanding of the intramolecular catalytic effects in derivatives of this compound could be of interest. youtube.comnih.gov

The N-heterocyclic carbene (NHC) precursor potential of this molecule is another exciting and underutilized area. Imidazolium (B1220033) salts, derived from N-alkylation of imidazoles, are precursors to NHCs, which are powerful organocatalysts and ligands for transition metals. nih.govresearchgate.net Investigating the synthesis of the corresponding imidazolium salt from this compound and its subsequent conversion to an NHC could open doors to new catalytic applications.

Advanced Computational Modeling for Property Prediction and Design

Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful and cost-effective tool for predicting the physicochemical properties of this compound and for the rational design of new derivatives with tailored functionalities. researchgate.netmdpi.com Future research in this area should focus on several key aspects to accelerate the discovery and development of novel imidazole-based compounds.

DFT calculations can be employed to predict a wide range of molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. orientjchem.org These theoretical predictions can be benchmarked against experimental data to validate the computational models and provide a deeper understanding of the molecule's behavior at the atomic level. iucr.org Furthermore, computational methods can be used to explore the conformational landscape of the molecule and identify the most stable geometries. nih.gov

A particularly promising application of computational modeling is in the prediction of reactivity. By calculating parameters such as HOMO-LUMO energy gaps, electronegativity, and softness, researchers can gain insights into the molecule's susceptibility to electrophilic and nucleophilic attack, guiding the design of synthetic strategies. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are most likely to interact with other chemical species. orientjchem.orgnih.gov

Beyond predicting the properties of the isolated molecule, computational modeling can be used to simulate its interactions with other molecules and materials. For instance, docking studies can be performed to predict the binding affinity of this compound derivatives to specific biological targets or to understand their adsorption behavior on material surfaces. mdpi.comnih.gov This information is invaluable for the design of new functional materials and for exploring potential applications in areas such as catalysis and sensing.

The table below outlines key quantum chemical descriptors and their significance in predicting the properties and reactivity of this compound.

Quantum Chemical DescriptorSignificance
HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Electronegativity (χ) Measures the ability of the molecule to attract electrons. researchgate.net
Chemical Hardness (η) and Softness (σ) Relates to the resistance to change in electron distribution; softness is the reciprocal of hardness and indicates higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. orientjchem.orgnih.gov

Integration into Novel Functional Material Systems

The unique structural and electronic properties of the imidazole core make this compound an attractive building block for the construction of novel functional materials. lifechemicals.com Future research should focus on the strategic incorporation of this compound into various material systems to harness its potential in diverse technological applications.

One promising area of investigation is the development of imidazole-based polymers. numberanalytics.com The bifunctional nature of this compound, with its reactive imidazole ring and modifiable carboxylate group, allows for its polymerization through various synthetic routes. These polymers could exhibit interesting properties such as high thermal stability, ionic conductivity, and catalytic activity. numberanalytics.com

The ability of the imidazole nitrogen atoms to coordinate with metal ions makes this compound a valuable ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.gov By carefully selecting the metal nodes and controlling the reaction conditions, it may be possible to create porous materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Furthermore, the imidazole moiety can be used to functionalize the surfaces of various materials, including nanoparticles and electrodes. lifechemicals.com For example, imidazole-coated copper nanoparticles have shown promising antioxidant properties. mdpi.com The carboxylate group can be used to anchor the molecule to a surface, while the imidazole ring can provide specific binding sites or catalytic activity. This surface functionalization approach could lead to the development of new sensors, catalysts, and corrosion inhibitors. numberanalytics.commdpi.com

Identification of New Non-Biological/Non-Clinical Applications

While imidazole derivatives have been extensively studied for their biological and medicinal properties, the exploration of non-biological and non-clinical applications for this compound is an area ripe for discovery. nih.gov Future research should aim to identify and develop novel applications that leverage the unique chemical and physical properties of this compound.

One potential application is in the field of ionic liquids. Imidazolium salts, which can be synthesized from imidazoles, are a well-known class of ionic liquids with a wide range of applications as solvents and catalysts. lifechemicals.comnih.gov The synthesis of an imidazolium salt from this compound could lead to a new ionic liquid with unique properties conferred by the carboxylate group.

The imidazole ring is also a key component in certain corrosion inhibitors for metals like copper. The nitrogen atoms in the imidazole ring can coordinate to the metal surface, forming a protective layer that prevents corrosion. mdpi.com Investigating the efficacy of this compound as a corrosion inhibitor could lead to new, more effective formulations for protecting metallic surfaces.

In the realm of materials science, imidazole derivatives have been used in the formulation of fire-retardant materials. For instance, polybenzimidazole (PBI), which contains a fused imidazole ring, is a high-performance polymer known for its thermal stability and flame resistance. Exploring the incorporation of this compound into polymer backbones or as an additive could lead to the development of new fire-retardant materials.

The carboxylate functionality also opens up possibilities for its use as a versatile N-heterocyclic carbene (NHC) transfer agent. Imidazolium carboxylates have been shown to efficiently transfer NHC groups to various transition metals, providing a convenient route to novel NHC complexes for catalysis. nih.govacs.org

Addressing Sustainability and Green Chemistry in Compound Synthesis and Utilization

The principles of green chemistry should be a central consideration in all future research involving this compound, from its synthesis to its final application. nih.gov Adopting more sustainable practices will not only minimize the environmental impact of research and development but also enhance the economic viability of any potential large-scale production.

A key focus should be on the development of green synthetic routes that utilize renewable feedstocks, minimize the use of hazardous solvents and reagents, and maximize atom economy. researchgate.net This can be achieved through the use of catalytic methods, which reduce the need for stoichiometric reagents and often allow for milder reaction conditions. nih.govtandfonline.com The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to more sustainable synthetic processes by reducing reaction times and energy consumption. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Whenever possible, reactions should be conducted in environmentally benign solvents, such as water or bio-derived solvents, or under solvent-free conditions. tandfonline.comresearchgate.net The development of efficient synthetic protocols in these green media is a significant research challenge that needs to be addressed.

Furthermore, the lifecycle of this compound and its derivatives should be considered. This includes designing molecules that are biodegradable or can be easily recycled after their intended use. For catalytic applications, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key goal. nih.gov

The table below highlights some key green chemistry principles and their potential application in the context of this compound research.

Green Chemistry PrincipleApplication in this compound Research
Prevention Designing synthetic routes that minimize waste generation. researchgate.net
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. tandfonline.com
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. researchgate.net
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous. tandfonline.com
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure. researchgate.net
Use of Renewable Feedstocks Using raw materials and feedstocks that are renewable rather than depleting. numberanalytics.com
Catalysis Using catalytic reagents in preference to stoichiometric reagents. nih.gov

By embracing these principles, the scientific community can ensure that the future development and application of this compound and its derivatives are both scientifically innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-ethyl-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

  • Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, substitution reactions involving methyl 1H-imidazole-4-carboxylate derivatives with ethylating agents (e.g., ethyl halides) under basic conditions (e.g., K₂CO₃) are common. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl and methyl ester groups).
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (C₈H₁₂N₂O₂, theoretical 168.09 g/mol).
  • X-Ray Crystallography: For unambiguous confirmation of the imidazole ring geometry and substituent orientation (using software like SHELXL ).

Q. What are the preliminary biological screening protocols for this compound?

  • Answer: Initial assays focus on antimicrobial or enzyme inhibition activity:

  • Antimicrobial Testing: Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • Enzyme Inhibition: Fluorescence-based assays targeting imidazole-sensitive enzymes (e.g., cytochrome P450) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or ester group replacement) alter the compound’s bioactivity?

  • Answer: Introducing halogens (e.g., bromine at the phenyl ring) enhances electrophilic reactivity, potentially improving antimicrobial efficacy. Replacing the methyl ester with a carboxylate group increases hydrophilicity, altering pharmacokinetics. Comparative studies using SAR (Structure-Activity Relationship) models and molecular docking (e.g., AutoDock Vina) are recommended to validate hypotheses .

Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazole derivatives?

  • Answer: Contradictions may arise from assay variability (e.g., cell line differences) or impurity interference. Solutions include:

  • Standardized Protocols: Replicate assays across multiple labs using identical conditions.
  • Purity Verification: HPLC with UV/Vis detection (λ = 254 nm) to ensure >99% purity before testing.
  • Meta-Analysis: Systematic review of existing data to identify trends (e.g., higher potency in derivatives with electron-withdrawing groups) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer:

  • Molecular Dynamics (MD): Simulate binding stability to targets (e.g., HIV integrase) over 100-ns trajectories.
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the imidazole ring.
  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .

Methodological Guidance

Q. What optimization strategies improve synthetic yield in multistep reactions?

  • Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, solvent ratio).
  • Catalyst Screening: Test Pd/C or organocatalysts for coupling reactions.
  • In Situ Monitoring: FTIR or Raman spectroscopy to track intermediate formation .

Q. Which analytical techniques are critical for assessing stability under physiological conditions?

  • Answer:

  • High-Resolution LC-MS: Detect degradation products in simulated gastric fluid (pH 2.0) or plasma.
  • Thermogravimetric Analysis (TGA): Measure thermal stability (e.g., decomposition >200°C).
  • Circular Dichroism (CD): Monitor conformational changes in enzyme-bound states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.